5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline

Phenazasiline chemistry N-substituent effects Electronic structure

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (CAS 2018302-76-4; molecular formula C₂₁H₂₁NSi; exact mass 315.144 Da) is a tricyclic silicon-containing nitrogen heterocycle belonging to the dibenzo[b,e][1,4]azasiline (phenazasiline) family, characterized by a sp³-hybridized silicon atom bridging two phenyl rings within a six-membered Si,N-heterocycle and an N-benzyl substituent at the 5-position. The phenazasiline core has attracted attention as an electron-donating scaffold in thermally activated delayed fluorescence (TADF) OLED emitters, owing to its high triplet energy (≈3.1 eV for the parent core), deep HOMO level, and orthogonal connectivity with acceptor moieties.

Molecular Formula C21H21NSi
Molecular Weight 315.5 g/mol
Cat. No. B12502859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline
Molecular FormulaC21H21NSi
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESC[Si]1(C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4)C
InChIInChI=1S/C21H21NSi/c1-23(2)20-14-8-6-12-18(20)22(16-17-10-4-3-5-11-17)19-13-7-9-15-21(19)23/h3-15H,16H2,1-2H3
InChIKeyWJNJVNXPQBGHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline: Structural Overview and Compound Class Context


5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (CAS 2018302-76-4; molecular formula C₂₁H₂₁NSi; exact mass 315.144 Da) is a tricyclic silicon-containing nitrogen heterocycle belonging to the dibenzo[b,e][1,4]azasiline (phenazasiline) family, characterized by a sp³-hybridized silicon atom bridging two phenyl rings within a six-membered Si,N-heterocycle and an N-benzyl substituent at the 5-position . The phenazasiline core has attracted attention as an electron-donating scaffold in thermally activated delayed fluorescence (TADF) OLED emitters, owing to its high triplet energy (≈3.1 eV for the parent core), deep HOMO level, and orthogonal connectivity with acceptor moieties [1]. However, the 5-benzyl-10,10-dimethyl substitution pattern represents a specific molecular architecture whose performance properties have not been independently quantified in the peer-reviewed literature. Unlike the extensively studied 10,10-diphenyl-substituted phenazasiline derivatives (DPDBA, TDBA-PAS, DTPDDA) whose OLED device metrics are well-documented, no published head-to-head comparison or quantitative performance dataset is available for the 5-benzyl variant. Potential scientific and industrial users should therefore treat this compound as a research intermediate whose differentiation from close analogs cannot be validated through published evidence at this time.

Why In-Class Silicon Heterocycles Cannot Be Simply Substituted for 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline


Within the phenazasiline family, three structural variables govern electronic properties and, consequently, application performance: (i) the N-5 substituent (H, alkyl, benzyl, aryl); (ii) the Si-10 substituents (dimethyl vs. diphenyl); and (iii) aromatic ring functionalization [1]. Published data on structurally related phenazasilines demonstrate that modifying the N-substituent alters HOMO energy levels and oxidation potentials, while the choice of Si-10 substituents (methyl vs. phenyl) affects triplet energy, steric shielding, and conformational heterogeneity [2]. For example, Tan et al. (2022) showed that replacing a spiro-centered sp³ carbon with an sp³ silicon atom (TDBA-PAS vs. TDBA-DPAC) produces quantifiably different OLED performance: maximum EQE ≈20% with suppressed efficiency roll-off over a 10–50 wt% doping range vs. narrower process windows for the carbon analog . However, no peer-reviewed study has systematically compared the 5-benzyl-10,10-dimethyl substitution pattern to the widely used 10,10-diphenyl variants or to unsubstituted N–H phenazasiline. The absence of comparative data means that any presumption of equivalent or superior performance—whether in electronic materials, synthetic utility, or biological screening—is empirically unjustified. Until such evidence is generated, generic substitution based solely on core scaffold similarity carries unquantifiable risk for scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline


Structural Differentiation: N-Benzyl vs. N-Aryl Substitution in the Phenazasiline Core

The 5-benzyl substituent in the target compound differs fundamentally from the N-aryl (typically phenyl or triazinylphenyl) substitution patterns found in all published high-performance phenazasiline TADF emitters. In DTPDDA (5-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline), the N-aryl substituent directly participates in the donor–acceptor charge-transfer framework essential for TADF [1]. The target compound's N-benzyl group is electronically insulating, preventing such conjugation. Therefore, the target compound cannot be presumed to exhibit TADF or electroluminescent properties comparable to DTPDDA or related N-aryl phenazasilines, even though they share the same core scaffold.

Phenazasiline chemistry N-substituent effects Electronic structure

Si-Substituent Steric and Conformational Effects: 10,10-Dimethyl vs. 10,10-Diphenyl

Tan et al. (2022) demonstrated that replacing a spiro-centered sp³ carbon with an sp³ silicon atom carrying two phenyl groups (TDBA-PAS vs. TDBA-DPAC) enhances conformational heterogeneity, leading to EQE retention of ≈20% with suppressed efficiency roll-off over a wide 10–50 wt% doping range . The target compound bears 10,10-dimethyl substituents, which provide substantially less steric bulk than the 10,10-diphenyl groups in TDBA-PAS. This reduced steric shielding is expected to yield different conformational distributions and potentially greater spectral broadening and efficiency roll-off, although no quantitative data exist for the dimethyl variant. The 10,10-diphenyl architecture has been directly linked to the high performance of TDBA-PAS; extrapolation of these benefits to the 10,10-dimethyl analog is not supported by published evidence.

Conformational Engineering OLED efficiency roll-off Steric shielding

Phenazasiline Core Triplet Energy: Class-Level Reference Point for 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline

The phenazasiline core (sp³ silicon-bridged diphenylamine) has been characterized as a donor with a high triplet energy level of approximately 3.1 eV and a deep HOMO, properties that make it a promising building block for deep-blue TADF emitters [1]. Kim et al. (2019) reported phenazasiline-based TADF emitters TTAZ and TXAZ achieving deep-blue OLEDs with EQEs of 23.7% and 16%, respectively, and CIE coordinates of (0.148, 0.158) and (0.148, 0.131) [1]. These values reflect the performance ceiling of optimized N-aryl phenazasiline donor–acceptor systems, not the N-benzyl-10,10-dimethyl derivative. The target compound's core triplet energy may approximate 3.1 eV, but this single parameter does not translate into device performance without the appropriate acceptor conjugation at the N-5 position. No photophysical characterization (PLQY, ΔE_ST, delayed lifetime) of the target compound has been published.

Triplet energy TADF donor design Deep-blue OLED

Phenazasiline-Containing Polymer Building Blocks: N-Benzyl Effects on Polymer Properties

Research on poly[N-(arylmethyl)phenazasiline]s has established that the substituent on the nitrogen atom significantly affects polymer properties and potential applications in electroluminescent devices and hole-transporting materials [1]. Phenazasiline-containing polyamides and polyesters have been synthesized using 2,8-dichloroformyl-5,10-dihydro-5-methyl-10,10-diphenylphenazasiline as a monomer [2]. Although these studies examine phenazasiline derivatives with N-methyl or N-arylmethyl substituents and 10,10-diphenyl Si-substitution, the specific 5-benzyl-10,10-dimethyl combination has not been incorporated into polymers and characterized. The published literature demonstrates the principle that N-substituent choice modulates polymer properties, but no quantitative data (Tg, HOMO/LUMO, hole mobility, device metrics) exist for polymers derived from the 5-benzyl-10,10-dimethyl monomer.

Phenazasiline polymers N-substituent effects Electroluminescent materials

Recommended Application Scenarios for 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline Based on Available Evidence


Synthetic Intermediate for Novel Phenazasiline Derivatives

Given the absence of published performance data, the most scientifically justified use of 5-benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline is as a synthetic intermediate for generating novel N-benzyl-10,10-dimethyl-substituted phenazasiline derivatives. The N-benzyl group can potentially be removed via hydrogenolysis to yield the N–H phenazasiline core for further functionalization, or the aromatic rings may be amenable to electrophilic substitution for introducing additional functionality [1]. Researchers seeking new phenazasiline-based donor scaffolds or polymer monomers where the specific 5-benzyl-10,10-dimethyl architecture provides desired solubility or steric properties may consider this compound for exploratory synthesis, with the understanding that all property validation must be performed de novo.

Structure–Activity Relationship (SAR) Studies of Phenazasiline Donors

For research groups systematically investigating the impact of N-substituent identity on phenazasiline electronic properties, the 5-benzyl-10,10-dimethyl compound represents a distinct SAR data point alongside N–H, N-methyl, N-phenyl, and N-triazinylphenyl phenazasilines. Published phenazasiline SAR studies have demonstrated that N-substituent identity significantly influences HOMO energy, oxidation potential, and device performance [1]. Including the N-benzyl variant in a comparative SAR matrix could elucidate the electronic consequences of inserting a methylene spacer between the nitrogen atom and the aromatic ring—a structural feature absent from all published high-performance phenazasiline TADF emitters [2].

Computational Chemistry Benchmarking and Predictive Modeling

The 5-benzyl-10,10-dimethyl substitution pattern, being synthetically accessible but experimentally uncharacterized, presents an opportunity for computational chemists to predict photophysical properties (HOMO/LUMO energies, triplet energy, ΔE_ST) using DFT and TD-DFT methods, with subsequent experimental validation if synthesized [1]. Theoretical investigations of related 5-ethyl-5,10-dihydro-10,10-dimethylphenazasiline have been reported using quantum-chemical methods [2], demonstrating the feasibility of computational study of N-alkyl phenazasiline derivatives.

Hole-Transporting Material Exploration in Non-TADF OLED Architectures

Although the 5-benzyl substitution precludes the donor–acceptor architecture required for TADF emission, phenazasiline derivatives without acceptor conjugation have been investigated as hole-transporting materials in electroluminescent devices [1]. The 5-benzyl-10,10-dimethyl compound could theoretically be evaluated as a hole-transport layer component or host material in phosphorescent OLEDs, where TADF functionality is not required. However, no mobility, thermal stability, or device data exist for this specific compound, so any such application would require complete preliminary characterization.

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